molecular formula C19H21N3O6S B5357560 2-(4-METHYL-2-NITROPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE

2-(4-METHYL-2-NITROPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE

Cat. No.: B5357560
M. Wt: 419.5 g/mol
InChI Key: NUWIQGZIKRCEJH-UHFFFAOYSA-N
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Description

2-(4-METHYL-2-NITROPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenoxy group, a pyrrolidine sulfonyl group, and an acetamide linkage.

Properties

IUPAC Name

2-(4-methyl-2-nitrophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-14-4-9-18(17(12-14)22(24)25)28-13-19(23)20-15-5-7-16(8-6-15)29(26,27)21-10-2-3-11-21/h4-9,12H,2-3,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWIQGZIKRCEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-2-NITROPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the nitrophenoxy and pyrrolidine sulfonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-2-NITROPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The phenoxy and sulfonyl groups can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenoxy or sulfonyl moieties.

Scientific Research Applications

2-(4-METHYL-2-NITROPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-2-NITROPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenoxy and pyrrolidine sulfonyl groups may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenoxy)methyl]oxirane
  • Phenyl boronic acid (PBA) containing BODIPY dyes
  • Pinacol boronic esters

Uniqueness

2-(4-METHYL-2-NITROPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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